molecular formula C10H9NO3S B6332471 3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester CAS No. 863902-67-4

3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester

Cat. No.: B6332471
CAS No.: 863902-67-4
M. Wt: 223.25 g/mol
InChI Key: LDOWMUHSQFXDPZ-UHFFFAOYSA-N
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Description

3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester is a heterocyclic compound that contains both a thieno and pyridine ring system. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Mechanism of Action

Target of Action

The primary targets of the compound “3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester” are currently unknown. This compound is a derivative of thiophene and pyridine

Mode of Action

Based on its structural similarity to other thiophene and pyridine derivatives , it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions

Biochemical Pathways

Thiophene and pyridine derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Pharmacokinetics

The compound’s molecular weight (1371360 g/mol) and structure suggest that it may have good bioavailability

Result of Action

Given its structural similarity to other thiophene and pyridine derivatives , it may have potential therapeutic effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound is likely to be sensitive to air , suggesting that it should be stored in a cool, dry, and well-ventilated place away from strong oxidizing agents. The compound’s activity may also be influenced by the pH, temperature, and presence of other molecules in its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester typically involves the condensation of 2-hydroxy-6-methylpyridine with carboxylic acids. The reaction conditions often include the use of hypervalent iodine reagents and Larock annulation . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thieno rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno or pyridine rings.

Scientific Research Applications

3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester is unique due to its specific combination of thieno and pyridine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-hydroxy-6-methylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-5-3-4-6-7(12)8(10(13)14-2)15-9(6)11-5/h3-4,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOWMUHSQFXDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(S2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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